molecular formula C21H21N3O3 B5662060 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide

2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide

Cat. No. B5662060
M. Wt: 363.4 g/mol
InChI Key: PIGZCWJCTAJRPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of compounds with similar structural frameworks has utilized oxidative cyclization methods mediated by metal catalysts, highlighting the versatility of these approaches in creating complex molecules with potential biological activities. For example, the use of Mn(OAc)3·2H2O and Cu(OAc)2·H2O in acetic acid has been examined for the regioselective cyclization of alkenyl amides, leading to the formation of 1,3,4-trisubstituted pyrrolidin-2-ones, which are useful in synthesizing biologically active amino acids (Galeazzi, Mobbili, & Orena, 1996).

Molecular Structure Analysis

Crystal structure determinations by X-ray diffraction analysis play a crucial role in understanding the molecular geometry and intermolecular interactions of such compounds. For instance, studies on derivatives like p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside reveal the importance of intermolecular hydrogen bonding in stabilizing the crystal structure and influencing the compound's properties (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often investigated through their interaction with various reagents and conditions, leading to the formation of novel derivatives with enhanced or altered biological activities. Studies on the reactivity of acetamido and benzyl groups under different conditions have provided insights into the stereochemical aspects and potential therapeutic applications of these molecules (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are essential for their application in various fields. Research on compounds like 2-phenyl-N-(pyrazin-2-yl)acetamide has utilized techniques such as differential thermal analysis, thermogravimetric analysis, and single-crystal X-ray diffraction to elucidate these properties, aiding in the development of pharmaceuticals and materials science applications (Nayak et al., 2014).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity, stability, and interaction with biological targets, is crucial for the development of compounds with potential therapeutic uses. Studies on the modification of acetamide groups with alkylurea, for example, have shown significant impacts on the anticancer effects and toxicity profiles of the compounds, providing valuable insights for drug development (Wang et al., 2015).

properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-18-9-5-8-17(14-18)19-10-11-21(26)24(23-19)15-20(25)22-13-12-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGZCWJCTAJRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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